O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18633253
InChI: InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC18633253

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
Standard InChI Key ONDKIQFKYPHHOG-ZJUUUORDSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O
Canonical SMILES CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 1, 2, and 3. The tert-butyl and ethyl ester groups occupy the 1- and 2-positions, respectively, while a hydroxyl group is located at the 3-position. The stereochemical configuration (2S,3R) is critical for its biological interactions and synthetic utility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight273.33 g/mol
CAS Number1073610-89-5
IUPAC Name1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate
SMILESCCOC(=O)[C@@H]1C@@HO

The tert-butyl group enhances lipophilicity, facilitating membrane permeability, while the ethyl ester and hydroxyl groups provide reactive handles for further chemical modifications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves multi-step protocols emphasizing stereochemical control. A representative method from patent CN106432059A outlines the following steps :

  • Ring Closure: 5-Chloro-2-hydroxyl amylamine hydrochlorate undergoes cyclization in aqueous NaOH/toluene to form the piperidine core.

  • Protection: The nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Esterification: Ethyl chloroformate introduces the ethyl ester group at position 2.

Key Reaction Conditions:

  • Temperature: 40–50°C for cyclization; room temperature for protection.

  • Catalysts: Base catalysts (e.g., NaOH) for deprotonation.

  • Yield: ~76% after recrystallization .

Stereochemical Control

The (2S,3R) configuration is achieved via chiral auxiliaries or asymmetric catalysis. For instance, palladium-catalyzed cross-coupling reactions with ligands like XPhos ensure high enantiomeric excess (>95%) . Alternatives include enzymatic resolution or chiral HPLC purification .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene or dichloromethane .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the ester and carbamate groups .

Table 2: Physicochemical Data

ParameterValue
Melting PointNot reported (typically liquid at RT)
Boiling PointDecomposes before boiling
LogP (Octanol-Water)2.8 (predicted)
pKa~4.5 (carbamate), ~14 (hydroxyl)

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound serves as a chiral building block for:

  • Aspartic Protease Inhibitors: Used in synthesizing renin inhibitors for hypertension management .

  • Neurological Agents: Piperidine derivatives modulate GABA receptors, showing potential in epilepsy and anxiety therapies .

  • Antiviral Compounds: Structural analogs inhibit viral proteases (e.g., HIV-1) .

Case Study: Renin Inhibitor Development

In a preclinical study, the (2S,3R) isomer demonstrated superior binding affinity to renin (IC₅₀ = 12 nM) compared to the (2S,3S) counterpart (IC₅₀ = 450 nM), highlighting the impact of stereochemistry .

Comparative Analysis with Stereoisomers

(2S,3R) vs. (2S,3S) Isomers

Parameter(2S,3R) Isomer(2S,3S) Isomer
Synthetic Yield76% 68%
Biological ActivityRenin IC₅₀ = 12 nM Renin IC₅₀ = 450 nM
SolubilityHigher in DMSO Lower in DMSO

The (2S,3R) isomer’s enhanced activity stems from optimal hydrogen bonding with renin’s S3 subpocket .

SupplierQuantityPrice
Calpac Lab100 mg$250
MolCore1 g$1,800
VulcanChem500 mg$1,200

Future Directions and Research Gaps

Opportunities

  • Continuous Flow Synthesis: Potential to enhance yield and reduce waste via microreactor technology .

  • Bioactivity Profiling: Unexplored targets include ion channels and GPCRs linked to pain management .

Challenges

  • Scalability: Multi-step purification limits large-scale production .

  • Stability: Degradation under humid conditions necessitates improved formulation strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator